![molecular formula C10H15ClN2O2S B13471103 tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a chloromethyl-substituted thiazole derivative. One common method includes the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. The carbamate group is known to interact with various biological targets, making it useful in biochemical assays .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. The thiazole ring can interact with various receptors and proteins, modulating their activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the thiazole ring.
tert-Butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of the thiazole ring.
tert-Butyl (4-hydroxyphenyl)carbamate: Contains a phenyl ring with a hydroxyl group, offering different chemical properties.
Uniqueness
The uniqueness of tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate lies in its combination of the carbamate and thiazole functionalities.
Propriétés
Formule moléculaire |
C10H15ClN2O2S |
|---|---|
Poids moléculaire |
262.76 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H15ClN2O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,4-5H2,1-3H3,(H,12,14) |
Clé InChI |
KPIDFAYGYIPWOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC(=CS1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
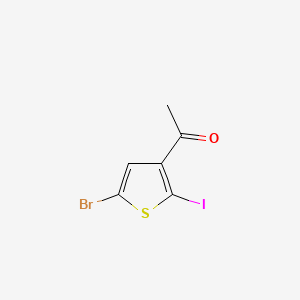
![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
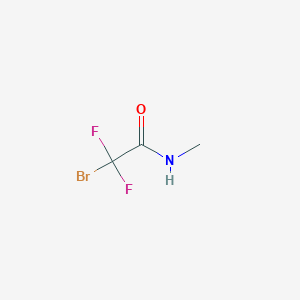
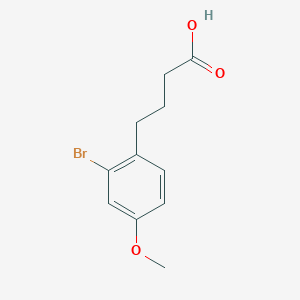
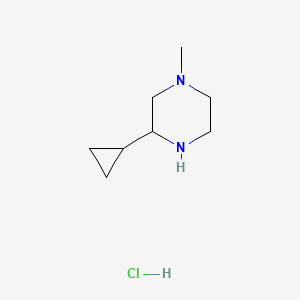
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
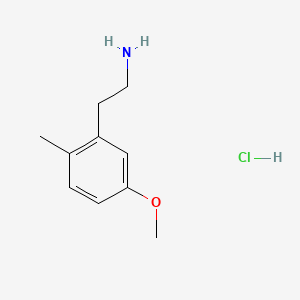
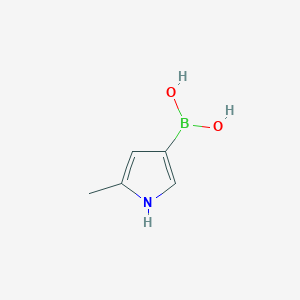
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)

